Absence of Epoxide Hydrolase Inhibition by Levonorgestrel-4β,5-oxide vs. Competitive Inhibition by Norethisterone-4β,5-oxide (Ki = 1.9 × 10⁻⁴ M)
In a direct head-to-head comparison using purified rat liver microsomal epoxide hydrolase, levonorgestrel-4β,5-oxide did not inhibit epoxide hydrolase activity at any concentration tested, whereas norethisterone-4β,5-oxide acted as a competitive inhibitor with a Ki of 1.9 × 10⁻⁴ M [1]. The same pattern was confirmed in microsomal preparations from human liver and human placenta [1]. This functional divergence means levonorgestrel-4β,5-oxide does not interfere with the primary enzymatic defense against epoxide-mediated toxicity, a property that directly impacts its utility in toxicological models and its interpretation in metabolism studies.
| Evidence Dimension | Inhibition of purified rat liver microsomal epoxide hydrolase |
|---|---|
| Target Compound Data | No inhibition detected |
| Comparator Or Baseline | Norethisterone-4β,5-oxide: Competitive inhibition, Ki = 1.9 × 10⁻⁴ M |
| Quantified Difference | Qualitative difference (inhibitor vs. non-inhibitor); >10-fold difference in functional effect based on Ki threshold |
| Conditions | Purified rat liver microsomal epoxide hydrolase; also confirmed in human liver and human placental microsomes |
Why This Matters
Researchers performing enzyme inhibition panels or toxicological assessments must use the exact compound because norethisterone-4β,5-oxide will artifactually suppress epoxide hydrolase activity while levonorgestrel-4β,5-oxide will not, directly altering experimental outcomes.
- [1] Peter H, Jung R, Bolt HM, Oesch F. Norethisterone-4β,5-oxide and laevonorgestrel-4β,5-oxide: Formation in rat liver microsomal incubations and interference with microsomal epoxide hydrolase and cytoplasmic glutathione S-transferase. J Steroid Biochem. 1981;14(1):83-90. doi:10.1016/0022-4731(81)90196-5. PMID: 7206700. View Source
